molecular formula C31H24F3NO4 B12306646 Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Cat. No.: B12306646
M. Wt: 531.5 g/mol
InChI Key: JOBSKOBXLFDFCO-UHFFFAOYSA-N
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Description

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethylphenyl group, and a phenylalanine backbone. This compound is particularly valuable in the field of medicinal chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine typically involves the following steps:

    Fmoc Protection: The amino group of L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Trifluoromethylation: The phenyl ring of the protected phenylalanine is then subjected to trifluoromethylation using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under specific conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

    Substitution: Electrophilic reagents under acidic or basic conditions.

Major Products

    Deprotected Amino Acid: L-phenylalanine with a trifluoromethylphenyl group.

    Peptides: Peptides containing this compound as a residue.

Scientific Research Applications

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is widely used in scientific research, including:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: In the design and development of peptide-based drugs.

    Biochemistry: For studying protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: In the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of peptides, while the Fmoc group facilitates the synthesis and purification of peptides.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-4-trifluoromethyl-D-homophenylalanine
  • Fmoc-4-trifluoromethyl-L-homophenylalanine

Uniqueness

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is unique due to its specific combination of the Fmoc protecting group, the trifluoromethylphenyl group, and the L-phenylalanine backbone. This combination imparts distinct chemical and physical properties that are advantageous in peptide synthesis and medicinal chemistry.

Biological Activity

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a synthetic amino acid derivative notable for its unique structural features, particularly the incorporation of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry and peptide synthesis due to its enhanced lipophilicity and potential bioactivity. This article delves into the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Fmoc Group : A fluorenylmethoxycarbonyl (Fmoc) protecting group that facilitates peptide synthesis by protecting the amino group during reactions.
  • Trifluoromethyl Group : Enhances lipophilicity, potentially improving interaction with biological membranes and targets.

The biological activity of this compound is primarily linked to its role in peptide synthesis and its interactions with biological systems. The trifluoromethyl group can influence the compound's hydrophobicity, affecting how it interacts with proteins and other biomolecules.

Antimicrobial Properties

Research has shown that Fmoc-protected peptides, including derivatives like this compound, exhibit antibacterial activity against various Gram-positive bacteria. For instance, studies indicate that Fmoc-F (Fmoc-phenylalanine) demonstrates significant antibacterial effects by disrupting bacterial membrane integrity and inducing oxidative stress at higher concentrations .

Antiproliferative Effects

Compounds similar in structure to this compound have been evaluated for their antiproliferative effects on cancer cell lines. Notably, analogues have shown promising results in inhibiting tubulin polymerization and inducing apoptosis in breast cancer cells, suggesting potential applications in cancer therapy .

Case Studies

  • Antimicrobial Activity : A study demonstrated that Fmoc-protected peptides can significantly reduce bacterial loads in vitro and in vivo models, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiproliferative Activity : Research on related compounds showed IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating strong potential as anticancer agents .
  • Peptide Synthesis Applications : The use of this compound as a building block in peptide synthesis has been highlighted, emphasizing its role in developing novel therapeutic agents.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique FeatureAntimicrobial ActivityAntiproliferative Activity
This compoundC19H18F3NTrifluoromethyl group enhances lipophilicitySignificant against MRSAIC50 10–33 nM
Fmoc-phenylalanineC16H18N2O2Commonly used in peptide synthesisModerate against Gram-positiveModerate activity
Fmoc-homophenylalanineC18H20F3NIncorporates a homophenylalanine backboneLimited dataNot extensively studied

Properties

Molecular Formula

C31H24F3NO4

Molecular Weight

531.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C31H24F3NO4/c32-31(33,34)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(36)37)35-30(38)39-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,35,38)(H,36,37)

InChI Key

JOBSKOBXLFDFCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)O

Origin of Product

United States

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